molecular formula C7H4ClN3O2 B11899913 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Katalognummer: B11899913
Molekulargewicht: 197.58 g/mol
InChI-Schlüssel: NSMZDJKUEOOXBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a chlorine substituent at position 2 and a carboxylic acid group at position 7. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 213.58 g/mol (calculated). The chlorine atom at position 2 enhances electrophilicity, making it reactive in substitution reactions, while the carboxylic acid group facilitates salt formation or esterification for improved solubility .

Eigenschaften

Molekularformel

C7H4ClN3O2

Molekulargewicht

197.58 g/mol

IUPAC-Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-2-4-5(11-7)3(1-9-4)6(12)13/h1-2,9H,(H,12,13)

InChI-Schlüssel

NSMZDJKUEOOXBB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC(=NC=C2N1)Cl)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Metal-Catalyzed Coupling and Cyclization

The patent CN111303162B details a nickel- and copper-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid, followed by intramolecular cyclization. Although developed for a cyclopentyl-substituted analog, this method offers transferable insights:

  • Step 1 (Coupling): NiCl₂ (0.3 mol%) and CuI (2.5 mol%) catalyze the reaction in ethanol with N,N-diisopropylethylamine, achieving 73.1% yield of the acrylic acid intermediate.

  • Step 2 (Cyclization): CuCl (40 mol%) in DMSO at 70°C induces cyclization to a dihydro intermediate (97.6% yield).

  • Step 3 (Oxidation): DDQ oxidizes the dihydro compound to the aromatic system.

Adapting this route for 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid would require omitting the cyclopentyl group and optimizing substituent positions.

Ester Hydrolysis for Carboxylic Acid Installation

ChemicalBook entries demonstrate hydrolysis of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate using LiOH in THF/water (60–100°C). While these examples target 4-chloro analogs, the methodology is directly applicable to 2-chloro derivatives:

  • Conditions: 2.0 equiv LiOH, THF/H₂O (3:1), 12–24 h at 60–100°C.

  • Yield: 63–100% after acidification (pH 3–4).

This two-step sequence (esterification followed by hydrolysis) is a robust strategy for introducing the carboxylic acid group.

Chlorination Strategies and Regioselectivity

Introducing chlorine at the 2-position requires careful control to avoid competing substitutions. The patent CN102633802A highlights selective dechlorination of 2,4-dichloro intermediates using hydrogenation, which could be adapted:

  • Intermediate Protection: tert-Butyl dicarbonate protects the pyrrole nitrogen, enabling selective removal of the 4-chloro group.

  • Catalytic Hydrogenation: Pd/C or Raney Ni under H₂ atmosphere achieves >90% selectivity for 2-chloro retention.

For non-protected systems, electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) at low temperatures (–10 to 25°C) may favor the 2-position due to electronic effects of the pyrimidine ring.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalysts/Reagents Yield Reference
Ni/Cu-Catalyzed CouplingCoupling → Cyclization → OxidationNiCl₂, CuI, DDQ73–98%
Ester HydrolysisEsterification → LiOH HydrolysisLiOH, HCl63–100%
Selective DechlorinationBoc Protection → Hydrogenation → DeprotectionPd/C, tert-Butyl dicarbonate>90%

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

The Cu-catalyzed cyclization in produces minimal byproducts due to the use of DMSO as a polar aprotic solvent, which stabilizes transition states. Substituting DMSO with DMA or DMF reduces yields by 15–20%, underscoring solvent importance.

Oxidation Efficiency

DDQ outperforms alternatives like MnO₂ or KMnO₄ in aromatization, achieving near-quantitative conversion in THF at 70°C. Lower temperatures (40–50°C) result in incomplete oxidation (<70% yield).

Purification of Hydrophilic Intermediates

The dihydro intermediate from Step 2 in exhibits high solubility in water, necessitating precipitation via pH adjustment (NH₄OH → pH 3–4) and cold filtration (5–10°C).

Scalability and Industrial Considerations

The Ni/Cu-catalyzed method is scalable to kilogram-scale with consistent yields (70–75%), while the ester hydrolysis route requires costly LiOH in stoichiometric amounts. For cost-sensitive production, nickel-based catalysts offer advantages over palladium systems used in Sonogashira couplings.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5H-pyrrolo[3,2-d]pyrimidin-7-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5H-pyrrolo[3,2-d]pyrimidin-7-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Kinasen und Enzymen. Die Verbindung bindet an das aktive Zentrum dieser Zielstrukturen, hemmt ihre Aktivität und führt zu nachgeschalteten Effekten wie Zellzyklusarrest und Apoptose. Zu den beteiligten Wegen gehören die Modulation von proapoptotischen und antiapoptotischen Proteinen sowie die Hemmung wichtiger Signalwege.

Wirkmechanismus

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis. The pathways involved include the modulation of proapoptotic and antiapoptotic proteins, as well as the inhibition of key signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
  • CAS No.: 853058-43-2
  • Molecular Formula : C₇H₄ClN₃O₂
  • Key Difference : Chlorine at position 4 instead of 2.
  • The 4-chloro derivative may exhibit reduced reactivity in nucleophilic substitution compared to the 2-chloro analog due to steric and electronic factors .
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
  • CAS No.: 3026711-82-7
  • Molecular Formula : C₇H₃Cl₂N₃O₂
  • Molecular Weight : 248.02 g/mol
  • Key Difference : Additional chlorine at position 3.
  • Implications : Increased lipophilicity and steric bulk may enhance membrane permeability but reduce solubility. The dichloro derivative is more likely to act as a dual electrophilic site for further functionalization .

Ring System Variations

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • CAS No.: Not specified ().
  • Molecular Formula : C₈H₅ClN₂O₂
  • Synthesis Yield : 71% .
  • Key Difference : Pyrrolo[2,3-c]pyridine core (pyridine-based) vs. pyrrolo[3,2-d]pyrimidine (pyrimidine-based).
  • Implications : The pyridine ring lacks the nitrogen at position 1 of pyrimidine, altering hydrogen-bonding capabilities and electronic properties. This may reduce interactions with pyrimidine-specific enzyme active sites .

Functional Group Additions

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
  • CAS No.: 1069473-61-5
  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • Key Difference : Methyl group at position 7.
  • The 7H tautomer (vs. 5H in the target compound) may influence conformational flexibility .
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
  • CAS No.: 2068150-40-1
  • Molecular Formula : C₇H₅ClFN₃
  • Molecular Weight : 185.59 g/mol
  • Key Difference : Fluorine at position 5 and methyl at position 7.
  • The absence of a carboxylic acid group limits solubility but may enhance blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 1019056-31-5 C₇H₄ClN₃O₂ 213.58 Cl (C2), COOH (C7) Pyrrolo[3,2-d]pyrimidine
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 853058-43-2 C₇H₄ClN₃O₂ 213.58 Cl (C4), COOH (C7) Pyrrolo[3,2-d]pyrimidine
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid 3026711-82-7 C₇H₃Cl₂N₃O₂ 248.02 Cl (C2, C4), COOH (C7) Pyrrolo[3,2-d]pyrimidine
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid - C₈H₅ClN₂O₂ 196.59 Cl (C5), COOH (C2) Pyrrolo[2,3-c]pyridine
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 1069473-61-5 C₈H₆ClN₃O₂ 211.61 Cl (C4), COOH (C5), CH₃ (N7) Pyrrolo[2,3-d]pyrimidine

Research Findings and Implications

  • Synthetic Accessibility: Compounds like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in high yields (71–95%), suggesting efficient routes for pyrrolo-heterocycle formation .
  • Biological Relevance : The carboxylic acid group in the target compound enables derivatization into prodrugs (e.g., esters) or coordination with metal ions, which is critical for optimizing pharmacokinetics .
  • Safety Considerations : Analogous compounds (e.g., pyrimidine-carboxylic acids) require strict handling protocols to avoid inhalation or dermal exposure, as highlighted in safety guidelines for structurally related molecules .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization, chlorination, and carboxylation. For example:

  • Cyclization : Starting from substituted pyrimidine precursors, cyclization under acidic or thermal conditions forms the pyrrolo-pyrimidine core. Ethyl 2-cyano-4,4-dimethoxybutanoate is a common intermediate for cyclization .
  • Chlorination : Chlorine introduction at the 2-position often employs reagents like POCl₃ or NCS (N-chlorosuccinimide) under reflux conditions .
  • Carboxylation : The carboxylic acid group at the 7-position can be introduced via hydrolysis of ester precursors (e.g., ethyl carboxylates) using NaOH or LiOH in aqueous/organic solvent systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring structure. For instance, aromatic protons in the pyrrolo-pyrimidine core resonate between δ 6.2–8.4 ppm, while the carboxylic acid proton may appear as a broad peak near δ 12–13 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns. A typical molecular ion peak for the compound (C₈H₅ClN₃O₂) appears at m/z 210.0078 .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Q. What purification methods are effective post-synthesis?

  • Recrystallization : Use polar solvents like ethanol-DMF mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with eluents such as CHCl₃/MeOH (9:1) resolves closely related impurities .
  • Preparative TLC : For small-scale purification of intermediates, especially halogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of nucleophilic substitution reactions at the 2-chloro position?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states. Evidence shows yields improve from 49% to 88% when switching from methanol to DMF .
  • Catalysis : Acid-mediated conditions (e.g., HCl in isopropanol) accelerate substitution by protonating the pyrimidine nitrogen, increasing electrophilicity at the 2-position .
  • Temperature Control : Reactions at 120°C in sealed tubes reduce side products compared to room-temperature conditions .

Q. How to resolve discrepancies in kinase inhibition assays involving this compound?

  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values. Inconsistent results may arise from compound aggregation at high concentrations .
  • Selectivity Profiling : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out non-specific binding. Structural analogs show selectivity differences due to ethyl vs. methyl substituents .
  • Buffer Optimization : Include detergents (e.g., 0.01% Tween-20) to prevent compound precipitation in aqueous assays .

Q. What strategies enable regioselective functionalization of the pyrrolo-pyrimidine core?

  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the 2-chloro or 5H positions .
  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate specific positions (e.g., 5H) for subsequent electrophilic substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 7-position is feasible after converting the carboxylic acid to a boronic ester .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for halogenated derivatives?

  • Dynamic Exchange Effects : Broadened or split peaks in ¹H NMR may arise from tautomerism in the pyrrolo-pyrimidine ring. For example, 7-substituted derivatives exhibit equilibrium between NH and CH tautomers, resolved via variable-temperature NMR .
  • Isotope Effects : Bromine/chlorine substituents cause signal splitting in ¹³C NMR. Compare with HRMS to confirm molecular integrity .

Q. Why do computational docking results sometimes conflict with experimental kinase inhibition data?

  • Solvent Accessibility : Docking models may overlook solvent molecules in the kinase active site, affecting binding pose predictions. MD (Molecular Dynamics) simulations improve accuracy by incorporating explicit water molecules .
  • Protonation States : The carboxylic acid group’s ionization state (COO⁻ vs. COOH) at physiological pH influences binding. Adjust protonation in docking software (e.g., AutoDock) to match assay conditions .

Methodological Best Practices

Q. How to design analogs with improved metabolic stability?

  • Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to reduce glucuronidation .
  • Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., 5H) to slow CYP450-mediated degradation .

Q. What in vitro assays are recommended for preliminary toxicity screening?

  • hERG Inhibition Assay : Assess cardiac toxicity risks via patch-clamp electrophysiology .
  • Cytotoxicity Profiling : Use HEK293 or HepG2 cells with MTT assays to gauge general cell viability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.